2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable nucleophile to form an intermediate, which is then cyclized to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The tetrahydrofuran ring provides structural stability and contributes to the overall molecular conformation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid: Similar in structure but with additional methoxybenzyloxy groups.
3-(4-Methoxyphenyl)propionic acid: Lacks the chloro and tetrahydrofuran groups, making it less complex.
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C12H11ClO5 |
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Molecular Weight |
270.66 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-17-9-3-2-6(4-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11H,5H2,1H3,(H,15,16) |
InChI Key |
KKRFAEDYDKXRIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)Cl |
Origin of Product |
United States |
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